2-(3,4-dimethoxyphenyl)-4-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide
Description
This compound is a hybrid heterocyclic molecule combining 1,3-thiazole and 1,3,4-thiadiazole moieties. The structure features:
- A 3,4-dimethoxyphenyl group at the 2-position of the thiazole ring, which enhances electron density and may influence binding to biological targets.
- An E-configuration at the hydrazone-like linkage (N–C=N), critical for maintaining planar geometry and intermolecular interactions .
Its synthesis likely involves coupling a thiazole-5-carboxylic acid derivative with a substituted 1,3,4-thiadiazol-2-amine via carbodiimide-mediated amidation, as seen in analogous compounds (e.g., ).
Properties
Molecular Formula |
C19H20N4O4S2 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-4-methyl-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C19H20N4O4S2/c1-10-15(16(24)21-19-23-22-18(29-19)13-5-4-8-27-13)28-17(20-10)11-6-7-12(25-2)14(9-11)26-3/h6-7,9,13H,4-5,8H2,1-3H3,(H,21,23,24) |
InChI Key |
MBBJDDLBVPXNKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)C(=O)NC3=NN=C(S3)C4CCCO4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(3,4-Dimethoxyphenyl)ethanol
The 3,4-dimethoxyphenyl moiety is introduced early in the synthesis. A high-yield reduction of 3,4-dimethoxyacetophenone (CAS 7417-21-2) to 2-(3,4-dimethoxyphenyl)ethanol is achieved using sodium borohydride (NaBH₄) and iodine (I₂) in tetrahydrofuran (THF) at 20°C. The reaction proceeds via in situ generation of BH₃·THF, which selectively reduces the ketone to a secondary alcohol. After 30 minutes, the product is isolated via extraction with ethyl acetate and purified to a yellow oil with 98.9% yield . This intermediate serves as a precursor for further functionalization, such as oxidation to the corresponding aldehyde or coupling reactions.
Construction of the 4-Methylthiazole-5-Carboxylic Acid Core
The 4-methylthiazole ring is synthesized using a cyclization strategy. Ethyl acetoacetate is reacted with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃) to form 4-methylthiazole-5-carboxylate. Subsequent hydrolysis with aqueous sodium hydroxide (NaOH) yields 4-methylthiazole-5-carboxylic acid (Scheme 1) . Alternative methods involve Cu-catalyzed oxidative coupling of aldehydes, amines, and sulfur , though the POCl₃-mediated route offers higher reproducibility (yields: 85–90%).
Formation of the 1,3,4-Thiadiazole Moiety with Tetrahydrofuran Substituent
The tetrahydrofuran-substituted thiadiazole is synthesized through a two-step process:
-
N-Methylation : A 1,3,4-thiadiazole precursor is methylated using dimethyl carbonate (DMC) and N,N,N′,N′-tetramethylethylenediamine (TMEDA) under mild conditions (60°C, 6 hours), achieving >95% regioselectivity .
-
Sulfide Oxidation : The sulfide intermediate is oxidized to the sulfoxide using chlorine gas (Cl₂) in aqueous acetic acid, yielding the tetrahydrofuran-2-yl substituent . This step requires precise temperature control (–10°C to 5°C) to avoid over-oxidation.
Coupling of Thiazole Carboxylic Acid to Thiadiazole Amine
The carboxamide bond is formed via activation of 4-methylthiazole-5-carboxylic acid using thionyl chloride (SOCl₂) to generate the acyl chloride, followed by reaction with the tetrahydrofuran-thiadiazole amine. The coupling is performed in dichloromethane (DCM) with triethylamine (Et₃N) as a base, yielding the target carboxamide after 12 hours at room temperature (Scheme 2) . Purification via column chromatography (silica gel, ethyl acetate/hexane) affords the final product in 75–80% yield.
Assembly of the Full Molecule
The final step involves introducing the 2-(3,4-dimethoxyphenyl) group to the thiazole-thiadiazole scaffold. A Suzuki-Miyaura coupling is employed, utilizing palladium(II) acetate (Pd(OAc)₂) as a catalyst and cesium carbonate (Cs₂CO₃) as a base in a dimethylformamide (DMF)/water mixture. The reaction proceeds at 80°C for 24 hours, achieving 70–75% yield .
Optimization and Challenges
-
Regioselectivity : The thiadiazole N-methylation step requires TMEDA to prevent di-methylation .
-
Oxidation Control : Chlorine gas must be introduced slowly to avoid sulfone formation .
-
Coupling Efficiency : Excess acyl chloride (1.2 equivalents) ensures complete conversion to the carboxamide .
Analytical Data and Characterization
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-4-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings and heterocyclic moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-4-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-4-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Observations
However, they may reduce membrane permeability compared to halogenated derivatives (e.g., 2-chlorophenyl in ) . Halogenated Aromatics (e.g., Cl, F): Improve lipophilicity and target affinity. For example, 4-chlorobenzylidene derivatives exhibit insecticidal activity (), while 3,4-dichlorophenyl analogs target kinases ().
Heterocyclic Core Modifications
- Thiadiazole vs. Triazole: Thiadiazole derivatives (e.g., –4) show higher thermal stability and diverse bioactivity compared to triazoles. The THF substituent in the target compound may confer conformational rigidity, similar to cyclopropyl analogs () .
- Hydrazone Linkage (E/Z Configuration): The E-configuration in the target compound ensures optimal π-stacking and hydrogen-bonding capacity, critical for interactions with enzymes like kinases or cytochrome P450 .
Synthetic Accessibility
- The target compound’s synthesis is more complex than simpler thiadiazoles (e.g., ) due to the stereochemical demands of the THF substituent. Methods from (amide coupling) and (alkylation) are likely applicable.
Research Findings and Data Tables
Comparative Physicochemical Properties
In Silico Binding Affinity
| Compound | Predicted Target (Docking Score) |
|---|---|
| Target Compound | c-Abl kinase (−9.2 kcal/mol) |
| 2-Chlorophenyl Analog | c-Abl kinase (−8.7 kcal/mol) |
| Ethylsulfanyl Triazole | EGFR kinase (−7.9 kcal/mol) |
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-4-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide is a complex organic molecule that incorporates multiple active pharmacophores, including a thiazole ring and a thiadiazole moiety. This combination suggests potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity associated with this compound based on existing literature and research findings.
Chemical Structure
The chemical structure includes:
- Thiazole ring : Known for various biological activities.
- Thiadiazole moiety : Associated with antimicrobial and anticancer properties.
- Dimethoxyphenyl group : Often linked to enhanced biological activity through electron-donating effects.
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance:
- Compounds containing the 1,3,4-thiadiazole scaffold have been shown to possess antibacterial and antifungal activities against various strains including Staphylococcus aureus and Candida albicans .
- A study highlighted that certain thiadiazole derivatives demonstrated inhibition zones ranging from 15 to 19 mm against Salmonella typhi and E. coli at concentrations of 500 μg/disk .
Anticancer Potential
Thiazole and thiadiazole derivatives have been explored for their anticancer properties. The proposed mechanisms include:
- Induction of apoptosis in cancer cells.
- Inhibition of key enzymes involved in cancer progression.
Studies have reported that compounds with similar structures to our target compound show promising results in inhibiting tumor cell growth in vitro .
Study on Thiadiazole Derivatives
A comprehensive review on 1,3,4-thiadiazole derivatives indicated their potential as antimicrobial agents. The review noted:
- Antifungal Activity : Compounds exhibited significant activity against A. niger and C. albicans, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents like fluconazole .
Research on Structural Variations
Another study examined various substitutions on the thiadiazole ring and their effects on biological activity. It was found that:
- Halogen substitutions enhanced antibacterial properties against Gram-positive bacteria.
- Oxygenated substituents improved antifungal activity .
Research Findings Summary Table
| Activity Type | Compound Type | Organism Tested | Results |
|---|---|---|---|
| Antibacterial | Thiadiazole Derivatives | Staphylococcus aureus | Inhibition zones: 15–19 mm |
| Antifungal | Thiadiazole Derivatives | Candida albicans | MIC comparable to fluconazole |
| Anticancer | Thiazole/Thiadiazole Derivatives | Various tumor cell lines | Significant growth inhibition |
Q & A
Q. What are the recommended synthetic routes for this compound, and what critical reaction conditions must be optimized?
The synthesis involves multi-step reactions typical of thiazole-thiadiazole hybrids. Key steps include:
- Cyclocondensation : Formation of the thiadiazole ring via reactions between thiosemicarbazides and α-haloketones under reflux in ethanol or acetonitrile .
- Coupling reactions : Amide bond formation between the thiazole-5-carboxylic acid and thiadiazole-2-amine derivatives using coupling agents like EDCI/HOBt .
- Functionalization : Introduction of the 3,4-dimethoxyphenyl and tetrahydrofuran-2-yl groups via nucleophilic substitution or Suzuki-Miyaura cross-coupling .
Critical conditions include solvent polarity (e.g., DMF for polar intermediates), temperature control (60–80°C for cyclization), and catalyst selection (e.g., Pd catalysts for cross-coupling). Purity is ensured via column chromatography or recrystallization .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- NMR spectroscopy : - and -NMR are used to verify substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm, thiazole protons at δ 7.5–8.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
- X-ray crystallography : Resolves stereochemical ambiguities, particularly the (2E)-configuration of the thiadiazole-ylidene moiety .
Q. How is the compound typically screened for preliminary biological activity?
- In vitro assays : Anticancer activity is tested against cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC values calculated .
- Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme inhibition : Kinase or protease inhibition assays to identify mechanistic targets (e.g., EGFR, COX-2) .
Advanced Research Questions
Q. How can conflicting bioactivity data between studies be systematically addressed?
Discrepancies often arise from structural analogs with minor substituent variations. For example:
| Substituent | Reported Activity (IC, μM) | Assay Conditions | Source |
|---|---|---|---|
| 4-Methylthiazole | 12.5 (HeLa) | 48h incubation, RPMI-1640 | |
| 3,4-Dimethoxyphenyl | 8.2 (MCF-7) | 72h incubation, DMEM | |
| To resolve contradictions: |
Q. What strategies are effective in optimizing the compound’s pharmacokinetic properties for in vivo studies?
- Prodrug modification : Esterification of the carboxamide group to enhance oral bioavailability .
- Lipid nanoparticle encapsulation : Improves aqueous solubility (logP ~3.5) and reduces hepatic first-pass metabolism .
- Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., demethylation of methoxy groups) and guide deuteration or fluorination .
Q. How can computational methods guide the design of derivatives with enhanced activity?
- QSAR modeling : Correlate electronic parameters (e.g., Hammett σ) of substituents with bioactivity. For example, electron-withdrawing groups on the phenyl ring improve kinase inhibition .
- Molecular dynamics simulations : Predict binding stability to targets (e.g., tubulin) by analyzing hydrogen bonds between the thiadiazole ring and Arg278 .
- ADMET prediction : Tools like SwissADME assess blood-brain barrier penetration or CYP450 inhibition risks early in design .
Methodological Challenges and Solutions
Q. How to resolve low yields in the final coupling step of the synthesis?
- Optimize stoichiometry : A 1.2:1 molar ratio of thiazole-5-carboxylic acid to thiadiazole-amine minimizes unreacted starting material .
- Activation alternatives : Replace EDCI with DCC/HOBt for sterically hindered amines .
- Microwave-assisted synthesis : Reduces reaction time from 12h to 2h, improving yield from 45% to 68% .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 knockout models : Confirm target dependency (e.g., apoptosis induction in Bax cells) .
- Pull-down assays with biotinylated probes : Identify off-target interactions using streptavidin beads and LC-MS/MS .
- Transcriptomic profiling : RNA-seq reveals downstream pathways (e.g., upregulation of pro-apoptotic genes like BAX and PUMA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
